Technical Guide: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Scaffold
Technical Guide: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Scaffold
Part 1: Executive Summary & Structural Logic
Compound Identity: 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Role: Privileged Pharmacophore / Synthetic Intermediate Primary Domain: Medicinal Chemistry (Anticoagulants, CNS Agents)
This guide analyzes the chemical structure and synthetic utility of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one . As a disubstituted
Structural Analysis & Physicochemical Profile[1]
The molecule consists of a pyrrolidin-2-one (lactam) core N-substituted with a para-anisyl group. Its pharmacological value is derived from three distinct structural vectors:[1]
-
The Lactam Core (Scaffold): The rigid 5-membered ring constrains the spatial orientation of the C3-amino group, reducing the entropic penalty of binding to protein targets (e.g., the S4 pocket of Factor Xa).
-
The C3-Amino Terminus (Warhead/Linker): This primary amine acts as a handle for further derivatization (e.g., urea or sulfonamide formation) to introduce specificity. It creates a chiral center at C3; biological activity is often enantioselective (typically the S-enantiomer).
-
The p-Methoxyphenyl Moiety (Anchor): The electron-donating methoxy group increases the electron density of the aromatic ring, influencing
- stacking interactions. However, the methoxy group is also a metabolic "soft spot," susceptible to O-demethylation by cytochrome P450 enzymes.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Core stoichiometry |
| Molecular Weight | 206.24 g/mol | Fragment-based drug design compliant |
| H-Bond Donors | 1 (Primary Amine) | Critical for active site interaction |
| H-Bond Acceptors | 3 (C=O, -OMe, -NH₂) | Water solubility & receptor binding |
| Chirality | C3 (Stereocenter) | S-isomer preferred for FXa inhibition |
| Electronic Effect | p-OMe (+M effect) | Increases basicity of N-aryl bond |
Part 2: Synthetic Protocols
Method A: The 2,4-Dibromobutyryl Chloride Route (Racemic)
Context: This is the industry-standard approach for generating the core lactam scaffold efficiently. It utilizes a "one-pot" cyclization-alkylation logic.
Mechanism:
-
Acylation: p-Anisidine attacks the acyl chloride of 2,4-dibromobutyryl chloride.
-
Cyclization: Intramolecular nucleophilic displacement of the
-bromide by the amide nitrogen forms the lactam ring. -
Amination: Displacement of the
-bromide (at C3) by azide followed by reduction (or direct ammonolysis) yields the amine.
Caption: Step-wise synthesis from p-anisidine via 2,4-dibromobutyryl chloride cyclization and azide reduction.
Detailed Protocol:
-
Acylation: Dissolve p-anisidine (1.0 eq) in DCM at 0°C. Add triethylamine (1.2 eq). Dropwise add 2,4-dibromobutyryl chloride (1.1 eq). Stir for 2h.
-
Cyclization: Treat the crude amide with NaH (1.5 eq) in dry THF or utilize phase-transfer catalysis (50% NaOH, TBAB, DCM) to effect ring closure. Isolate the 3-bromo-1-(4-methoxyphenyl)pyrrolidin-2-one .
-
Azidation: Dissolve the 3-bromo lactam in DMF. Add NaN₃ (1.5 eq) and heat to 60°C for 4h to invert the stereocenter (if chiral) or displace bromide.
-
Reduction: Subject the azide to Staudinger reduction (PPh₃, THF/H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield the primary amine.
Method B: Aspartic Acid Cyclization (Chiral Pool)
Context: Essential when a specific enantiomer (usually S) is required without chiral resolution.
-
Start: L-Aspartic acid.
-
Protection/Activation: Protect the amine (e.g., Boc) and activate the
-carboxyl group. -
Cyclization: Activate the
-carboxyl (often requires esterification and reduction steps or direct thermal cyclization if using specific anhydrides). -
Deprotection: Removal of Boc yields the enantiopure 3-amino lactam.
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR | Methoxy group (-OCH₃) | |
| ¹H NMR | p-Disubstituted aromatic system (AA'BB') | |
| ¹H NMR | C3-H (Alpha to amine and carbonyl) | |
| IR | 1680–1700 cm⁻¹ | Lactam C=O stretch (Strong) |
| IR | 3300–3400 cm⁻¹ | Primary Amine N-H stretch |
| MS (ESI) | m/z ~207 [M+H]⁺ | Protonated molecular ion |
Self-Validation Check:
-
Impurity Alert: If the NMR shows a triplet around
4.5 ppm, unreacted 3-bromo intermediate may be present. -
Stereochemistry: Chiral HPLC is required to verify enantiomeric excess (ee) if using Method B.
Part 4: Biological Applications & Pharmacophore Mapping
Factor Xa Inhibition
This scaffold is a bioisostere of the pyrazole-pyridinone core found in Apixaban. The pyrrolidinone ring occupies the S4 pocket of the Factor Xa enzyme.
-
Mechanism: The lactam carbonyl acts as a hydrogen bond acceptor. The p-methoxyphenyl group creates hydrophobic contacts within the aryl-binding domain of the S4 pocket.
-
Derivatization: The free 3-amino group is typically coupled with a chlorothiophene- or chlorobenzene-sulfonamide to complete the inhibitor structure.
CNS Activity (Nootropics)
Structurally, the molecule is an analog of Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), but with an amine functionality.
-
Pathway: Modulation of AMPA receptors.
-
Significance: 3-amino analogs often show improved metabolic stability compared to their ester or acyl counterparts.
Caption: Pharmacophore mapping of the scaffold to Factor Xa and AMPA receptor targets.
References
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Vertex Pharmaceuticals. (2007). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides. PubMed.[4] [Link]
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Bristol-Myers Squibb. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kaunas University of Technology. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones and related lactams. [Link]
-
National Institutes of Health (NIH). (2025). 2,4-Dibromobutyryl chloride Compound Summary. PubChem.[4][5] [Link]
